3-Hydroxydodecanedioic acid
3-Hydroxydodecanedioic acid
3-hydroxydodecanedioic acid is a hydroxy fatty acid and a dicarboxylic acid.
3-Hydroxy-dodecanedioic acid belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 3-Hydroxy-dodecanedioic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxy-dodecanedioic acid has been primarily detected in blood. Within the cell, 3-hydroxy-dodecanedioic acid is primarily located in the cytoplasm and membrane (predicted from logP).
3-Hydroxy-dodecanedioic acid belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 3-Hydroxy-dodecanedioic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxy-dodecanedioic acid has been primarily detected in blood. Within the cell, 3-hydroxy-dodecanedioic acid is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
34574-69-1
VCID:
VC21077160
InChI:
InChI=1S/C12H22O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17)
SMILES:
C(CCCCC(=O)O)CCCC(CC(=O)O)O
Molecular Formula:
C12H22O5
Molecular Weight:
246.3 g/mol
3-Hydroxydodecanedioic acid
CAS No.: 34574-69-1
Cat. No.: VC21077160
Molecular Formula: C12H22O5
Molecular Weight: 246.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-hydroxydodecanedioic acid is a hydroxy fatty acid and a dicarboxylic acid. 3-Hydroxy-dodecanedioic acid belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives. These are hydroxy acids with a 6 to 12 carbon atoms long side chain. 3-Hydroxy-dodecanedioic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxy-dodecanedioic acid has been primarily detected in blood. Within the cell, 3-hydroxy-dodecanedioic acid is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 34574-69-1 |
| Molecular Formula | C12H22O5 |
| Molecular Weight | 246.3 g/mol |
| IUPAC Name | 3-hydroxydodecanedioic acid |
| Standard InChI | InChI=1S/C12H22O5/c13-10(9-12(16)17)7-5-3-1-2-4-6-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) |
| Standard InChI Key | FYVQCLGZFXHEGL-UHFFFAOYSA-N |
| SMILES | C(CCCCC(=O)O)CCCC(CC(=O)O)O |
| Canonical SMILES | C(CCCCC(=O)O)CCCC(CC(=O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator